2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring attached to an octahydropyrrolo[1,2-a]pyrazine scaffold. Nitrogen-containing heterocycles are critical structures in drug production, and compounds with this scaffold have exhibited various biological activities .
Preparation Methods
The synthesis of 2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, multicomponent synthesis involving ethylenediamine, dialkylacetylene dicarboxylates, and β-nitrostyrene derivatives in water catalyzed by Fe3O4@SiO2-OSO3H has been reported .
Chemical Reactions Analysis
2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . In medicinal chemistry, it serves as a scaffold for drug discovery, particularly in the development of inhibitors of apoptosis proteins .
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets and pathways. For example, it has been designed as a proline bioisostere to inhibit apoptosis proteins by mimicking the structure of the second mitochondria-derived activator of caspase (Smac) with the X-chromosome-linked inhibitor of apoptosis protein (XIAP) . This interaction leads to the inhibition of apoptosis, contributing to its antitumor activity .
Comparison with Similar Compounds
2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine and 6H-pyrrolo[3,4-b]pyrazine . While these compounds share a similar core structure, they exhibit different biological activities. For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition, whereas pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities .
Properties
CAS No. |
88327-71-3 |
---|---|
Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H21N3/c1-2-14-12-16(10-11-17(14)8-1)9-5-13-3-6-15-7-4-13/h3-4,6-7,14H,1-2,5,8-12H2 |
InChI Key |
MNIJJWLKRYCOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.